Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide is an organophosphorus compound with the chemical formula C25H20BrCl2P. It is a quaternary phosphonium salt, characterized by the presence of a phosphonium cation and a bromide anion. This compound is typically used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide can be synthesized through the reaction of triphenylphosphine with 2,5-dichlorobenzyl bromide. The reaction typically occurs in a polar organic solvent such as acetonitrile or dichloromethane. The general reaction is as follows:
Ph3P+(2,5−Cl2C6H3)CH2Br→[(2,5−Cl2C6H3)CH2PPh3]+Br−
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The phosphonium cation can participate in redox reactions.
Wittig Reactions: It can form ylides, which are used in Wittig reactions to produce alkenes.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide, cyanide, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Strong Bases: Such as butyllithium for the formation of ylides in Wittig reactions.
Major Products
Substitution Products: Depending on the nucleophile used.
Alkenes: From Wittig reactions with aldehydes or ketones.
Scientific Research Applications
Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic applications.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide involves its ability to form ylides, which are reactive intermediates in organic synthesis. The phosphonium cation can stabilize negative charges, making it a useful reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar structure but with a methyl group instead of the 2,5-dichlorophenyl group.
Tetraphenylphosphonium Bromide: Contains four phenyl groups attached to the phosphorus atom.
Triphenylphosphine Oxide: An oxidized form of triphenylphosphine.
Uniqueness
Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide is unique due to the presence of the 2,5-dichlorophenyl group, which imparts distinct chemical properties and reactivity compared to other phosphonium salts. This makes it particularly useful in specific synthetic applications where the dichlorophenyl group is advantageous.
Properties
CAS No. |
159418-27-6 |
---|---|
Molecular Formula |
C25H20BrCl2P |
Molecular Weight |
502.2 g/mol |
IUPAC Name |
(2,5-dichlorophenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H20Cl2P.BrH/c26-21-16-17-25(27)20(18-21)19-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-18H,19H2;1H/q+1;/p-1 |
InChI Key |
BFWCTHJFVCGTEN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C=CC(=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.